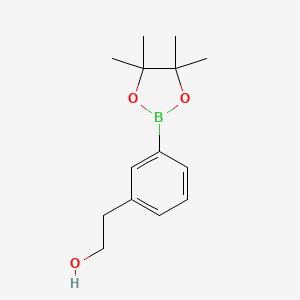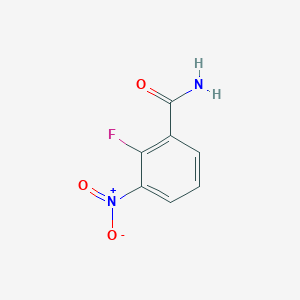
6-(Benzyloxy)-2-methylquinazolin-4-amine
Descripción general
Descripción
6-(Benzyloxy)-2-methylquinazolin-4-amine is a useful research compound. Its molecular formula is C16H15N3O and its molecular weight is 265.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Potential
- Apoptosis Inducer in Cancer Treatment: A study by Sirisoma et al. (2009) discovered a compound, closely related to 6-(Benzyloxy)-2-methylquinazolin-4-amine, that acts as a potent apoptosis inducer and shows promise as an anticancer agent. This compound demonstrated high efficacy in breast and other mouse xenograft cancer models.
Synthesis and Chemical Properties
- Synthesis and Structure Analysis: Research by Harutyunyan et al. (2019) focused on synthesizing derivatives of 2-methylquinazolin-4(3H)-ones, which includes compounds like this compound. They analyzed the structures of these compounds, providing insights into their chemical properties.
- Unique Regioselectivity in Chemical Reactions: A study by Lahm & Opatz (2014) explored the regioselectivity in the chemical reactions of similar compounds, which can help understand the chemical behavior of this compound.
Antimicrobial and Antitubercular Activities
- Inhibition of Mycobacterium Tuberculosis: Asquith et al. (2019) identified novel inhibitors of Mycobacterium tuberculosis in their study, which included derivatives of 4-anilinoquinazolines, closely related to this compound.
Applications in Synthesis of Other Compounds
- Microwave-Assisted Synthesis: Research by Liu et al. (2008) utilized similar compounds for the efficient synthesis of novel quinazoline derivatives, demonstrating the versatility of this compound in synthetic chemistry.
Biological Activity
- Synthesis and Biological Evaluation of Derivatives: A study by El‐Brollosy et al. (2003) focused on the synthesis of novel N-glycosyl amines from aminoquinazolin-4(3H)-one derivatives, indicating potential biological applications of compounds similar to this compound.
Antimalarial Applications
- Potential Antimalarial Agents: Gemma et al. (2012) conducted a study on benzoxazines and quinazolines, mimicking the intramolecular hydrogen bond in antimalarial drugs. Their research Gemma et al. (2012) suggests potential applications of similar compounds in antimalarial therapy.
Mecanismo De Acción
Target of Action
Quinazoline derivatives are known to interact with various biological targets, including enzymes and receptors
Mode of Action
Quinazoline derivatives are known to interact with their targets through various mechanisms, such as enzyme inhibition or receptor modulation . The compound’s interaction with its targets may lead to changes in cellular processes, but the specifics for this compound are yet to be determined.
Biochemical Pathways
Quinazoline derivatives can influence a variety of biochemical pathways depending on their specific targets . The downstream effects of these pathway alterations would depend on the specific cellular processes that are affected.
Pharmacokinetics
These properties significantly impact the bioavailability of a compound, determining how much of the administered dose reaches the systemic circulation and the target site
Result of Action
The molecular and cellular effects of 6-(Benzyloxy)-2-methylquinazolin-4-amine’s action are not well-documented. The effects would depend on the compound’s specific targets and mode of action. For instance, if the compound acts as an enzyme inhibitor, it could alter the enzyme’s activity, leading to changes in the cellular processes that the enzyme is involved in .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the temperature . .
Análisis Bioquímico
Biochemical Properties
6-(Benzyloxy)-2-methylquinazolin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme O6-alkylguanine-DNA alkyltransferase, where this compound acts as a suicide inhibitor, leading to the interruption of DNA repair processes . This interaction is crucial for its potential use as an antineoplastic agent.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce oxidative stress in cells, leading to the activation of antioxidant defense mechanisms . This can result in changes in gene expression and alterations in cellular metabolism, impacting cell survival and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of O6-alkylguanine-DNA alkyltransferase, inhibiting its activity and preventing DNA repair . This inhibition leads to the accumulation of DNA damage, which can trigger cell death pathways. Additionally, the compound may influence other molecular targets, contributing to its overall biochemical activity.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in laboratory settings. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound can lead to sustained effects on cellular function, including persistent inhibition of DNA repair and prolonged oxidative stress responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as the inhibition of tumor growth . At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body. The compound may affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution pattern of this compound can influence its efficacy and toxicity, highlighting the importance of studying its transport mechanisms.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biochemical activity, making it essential to understand its subcellular distribution.
Propiedades
IUPAC Name |
2-methyl-6-phenylmethoxyquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-18-15-8-7-13(9-14(15)16(17)19-11)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQINFSCVJQFSEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OCC3=CC=CC=C3)C(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![exo-8-Oxabicyclo[3.2.1]octan-3-ol](/img/structure/B1397151.png)
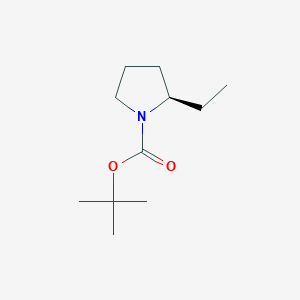
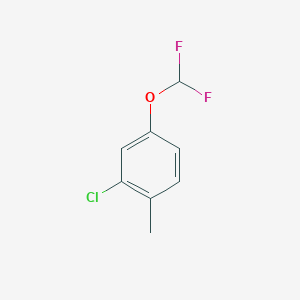
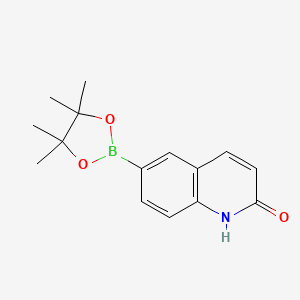
![3-[1,1-Dimethyl-2-(tetrahydropyran-2-yloxy)-ethyl]-isoxazol-5-ylamine](/img/structure/B1397158.png)
![Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1397159.png)
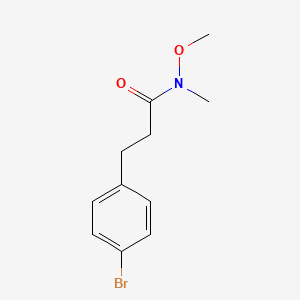
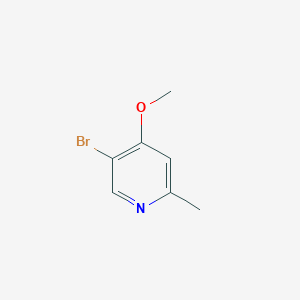


![(3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid](/img/structure/B1397168.png)
